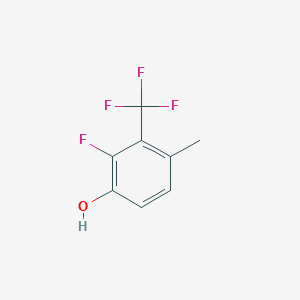

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H6F4O. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in various scientific research applications due to its distinctive reactivity and stability.

作用機序

Target of Action

Similar compounds have been known to target the respiratory system .

Mode of Action

It’s worth noting that the mechanism of similar compounds involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .

Result of Action

Similar compounds have been reported to cause irritation to the skin, eyes, and respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol. Furthermore, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol typically involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring. One common method includes the reaction of 2-fluoro-4-methylphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce hydroxy derivatives.

科学的研究の応用

Synthesis Overview

- Step 1 : Acylation of 3-fluoro-4-aminophenol with an organic acid anhydride.

- Step 2 : Condensation of the resulting product with dichlorotrifluorobenzene in a polar solvent.

- Step 3 : Acidolysis and alkali neutralization to yield the final product .

This synthetic route is notable for its mild reaction conditions and high yield, making it suitable for industrial-scale production.

Applications in Medicinal Chemistry

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances biological activity and selectivity in drug design.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Applications in Agrochemicals

The compound is also recognized for its role as an intermediate in the synthesis of insect growth regulators (IGRs), such as flufenoxuron. Flufenoxuron is widely used in agriculture to control pests while minimizing environmental impact due to its targeted action on insect development.

Case Study: Flufenoxuron Synthesis

Flufenoxuron, synthesized using this compound as a key intermediate, has shown effectiveness against a range of agricultural pests, including spider mites and caterpillars. Its use has been associated with reduced pesticide resistance compared to traditional insecticides, making it a valuable tool in integrated pest management strategies .

Summary of Findings

The applications of this compound are diverse, spanning medicinal chemistry and agrochemical industries. Its unique chemical properties facilitate the development of new antimicrobial agents and effective pest control solutions.

類似化合物との比較

Similar Compounds

- 2-Fluoro-4-methylphenol

- 4-Methyl-3-(trifluoromethyl)phenol

- 2-Fluoro-3-(trifluoromethyl)phenol

Uniqueness

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

生物活性

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol is an organofluorine compound notable for its unique phenolic structure, which includes a fluorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 3-position. This arrangement enhances its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and related fields.

The compound's molecular formula is C7H4F4O, and it exhibits significant lipophilicity due to the presence of electron-withdrawing groups such as trifluoromethyl. This property enhances its metabolic stability and interaction with biological targets, which is crucial for drug development.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 188.1 g/mol |

| Boiling Point | 180 °C |

| Melting Point | 50 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds with fluorinated phenolic structures can exhibit a range of biological activities. Notably, this compound has been shown to influence pathways related to inflammation and cancer . Its ability to interact with various biological targets makes it a promising candidate for further pharmacological studies.

The compound acts as both a nucleophile and an electrophile, participating in various chemical reactions that can lead to the formation of biologically active metabolites. Its structure allows for stronger hydrogen bonding interactions with target proteins, which can enhance binding affinity and therapeutic efficacy.

Case Studies and Research Findings

- Inflammation Pathways : A study demonstrated that fluorinated phenolic compounds could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Cancer Research : In vitro studies showed that this compound exhibited significant cytotoxic effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC). The compound displayed an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent anti-cancer activity while showing minimal effects on non-cancerous cells (MCF10A) .

- Safety Profile : Toxicity assessments in animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

The unique combination of substituents in this compound distinguishes it from other structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluoro-4-methoxyphenol | Methoxy group instead of trifluoromethyl | Less lipophilic than the target compound |

| 3-Trifluoromethylphenol | Lacks fluorine substitution at ortho position | Different binding characteristics |

| 4-Methylphenol | No fluorine or trifluoromethyl groups | Lower metabolic stability |

特性

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBGNCNPZXYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。